(9-Bromononyl)triphenylphosphonium bromide
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Overview
Description
(9-Bromononyl)triphenylphosphonium bromide is a chemical compound with the empirical formula C27H33Br2P. It is commonly used as a mitochondrial targeting probe and a building block for various chemical syntheses . This compound is known for its ability to facilitate cellular uptake and accumulation in mitochondria, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromononyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 9-bromononane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
C6H5P+Br-(CH2)9Br→(C6H5)3P-(CH2)9Br+HBr
The reaction is typically conducted in a solvent such as toluene or dichloromethane at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(9-Bromononyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form larger molecules by linking with other chemical entities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while coupling reactions can produce complex organic molecules with various functional groups .
Scientific Research Applications
(9-Bromononyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (9-Bromononyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The phosphonium cation facilitates cellular uptake and localization to the mitochondria, where it can exert its effects. This targeting is due to the lipophilic nature of the phosphonium group, which allows it to cross cell membranes and accumulate in the negatively charged mitochondrial matrix .
Comparison with Similar Compounds
(9-Bromononyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
- (6-Bromohexyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
These compounds share similar structures and properties but differ in the length of the alkyl chain. The unique feature of this compound is its longer alkyl chain, which may influence its reactivity and targeting efficiency .
Properties
CAS No. |
90052-38-3 |
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Molecular Formula |
C27H33Br2P |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
9-bromononyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H33BrP.BrH/c28-23-15-4-2-1-3-5-16-24-29(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,1-5,15-16,23-24H2;1H/q+1;/p-1 |
InChI Key |
ACKJFSDDEOFXHT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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